molecular formula C9H8N2 B048711 4-Aminoquinoline CAS No. 578-68-7

4-Aminoquinoline

Cat. No. B048711
CAS RN: 578-68-7
M. Wt: 144.17 g/mol
InChI Key: FQYRLEXKXQRZDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-aminoquinoline derivatives involves various chemical reactions aimed at introducing different substituents to enhance their pharmacological profile. Solomon et al. (2005) describe the design and synthesis of new 4-aminoquinoline derivatives, evaluating their activity against both chloroquine-sensitive and resistant strains of malaria (Solomon et al., 2005). Zhang et al. (2007) also highlight the synthesis of 4-aminoquinoline derivatives, demonstrating their cytotoxic effects on human breast tumor cell lines, providing a foundation for further development as anticancer agents (Zhang et al., 2007).

Molecular Structure Analysis

The molecular structure of 4-aminoquinoline compounds plays a critical role in their biological activity and interaction with target molecules. Bosak et al. (2019) investigated the structural aspects of 8 derivatives of 4-aminoquinolines, examining their inhibitory effects on human acetylcholinesterase and butyrylcholinesterase. The study revealed slight selectivity towards acetylcholinesterase over butyrylcholinesterase, suggesting potential for development as drugs for treating neurodegenerative diseases (Bosak et al., 2019).

Chemical Reactions and Properties

4-Aminoquinoline and its derivatives undergo various chemical reactions that are essential for their biological functions. Ganesan et al. (2020) developed a novel method for the synthesis of 4-aminoquinoline through aerobic Cu(I)-catalyzed cyclization, demonstrating the versatility of these compounds in chemical synthesis (Ganesan et al., 2020).

Physical Properties Analysis

The physical properties of 4-aminoquinoline compounds, such as solubility, stability, and melting point, are crucial for their pharmaceutical applications. While specific studies focusing on the physical properties of 4-aminoquinoline were not highlighted, these properties are typically evaluated during the drug development process to ensure optimal bioavailability and efficacy.

Chemical Properties Analysis

The chemical properties of 4-aminoquinoline derivatives, including their reactivity, acid-base behavior, and interaction with metal ions, contribute to their mechanism of action. For instance, the ability of 4-aminoquinoline derivatives to form complexes with hematin and inhibit beta-hematin formation suggests a mechanism of action involving heme polymerization inhibition, relevant in the context of antimalarial activity (Solomon et al., 2005).

Scientific Research Applications

Anticancer Activities

Field : Oncology

Methods of Application : The compounds were synthesized using a hybrid pharmacophore approach . The cytotoxicity of these compounds was determined using three breast tumor cell lines .

Results : The compound 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline (13; VR23) emerged as potentially the most desirable one in this series of compounds . Data from the NCI-60 cancer panel screening show that compound 13 is effective on a wide range of different cancers .

Antimalarial Activities

Field : Pharmacology

Methods of Application : The 4-aminoquinoline moiety is hybridized with various heterocyclic scaffolds .

Results : The review focused on the antimalarial efficacy of the 4-aminoquinoline moiety hybridized with various heterocyclic scaffolds developed by scientists since 2018 against diverse Plasmodium clones .

Malaria Control and Eradication

Field : Pharmacology

Methods of Application : The drugs were administered to patients suffering from malaria .

Results : The value of these drugs has seriously diminished since the emergence of widespread parasite resistance in every region where P. falciparum is prevalent .

Electrochemical Sensors

Field : Analytical Chemistry

Methods of Application : Electrochemical methods are more preferable because they are simple, quick analysis, and more sensitive performance .

Results : The results of these analyses can be used in various fields such as environmental monitoring, food safety, and clinical diagnosis .

Antimalarial Drug Development

Field : Pharmacology

Methods of Application : Projects to reduce the toxicity of AQ have resulted in the development of metabolically stable AQ analogues (isoquine/ N - tert -butyl isoquine) .

Results : In addition to these developments, older 4-aminoquinolines such as piperaquine and the related aza-acridine derivative pyronaridine continue to be developed .

Parasite Resistance Study

Field : Parasitology

Methods of Application : The compounds were administered orally at a dose level of 100 mg/kg .

Results : All the tested compounds completely suppressed parasitaemia on day 4 .

Safety And Hazards

4-Aminoquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin and serious eye irritation . It is also known to depress cardiac muscle, impair cardiac conductivity, and produce vasodilatation with resultant hypotension .

Future Directions

The future of 4-Aminoquinoline lies in the development of its derivatives. Recent medicinal chemistry campaigns have resulted in the development of short-chain chloroquine analogues (AQ-13), organometallic antimalarials (ferroquine) and the “fusion” antimalarial trioxaquine (SAR116242) . Projects to reduce the toxicity of AQ have resulted in the development of metabolically stable AQ analogues (isoquine/ N - tert -butyl isoquine) . In addition to these developments, older 4-aminoquinolines such as piperaquine and the related aza-acridine derivative pyronaridine continue to be developed .

properties

IUPAC Name

quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYRLEXKXQRZDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70206491
Record name 4-Aminoquinoline
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminoquinoline

CAS RN

578-68-7
Record name 4-Aminoquinoline
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Record name 4-Aminoquinoline
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Record name 4-Aminoquinoline
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Record name 4-Aminoquinoline
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Record name 4-AMINOQUINOLINE
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Synthesis routes and methods I

Procedure details

A mixture of 4-chloroquinoline (486 mg, 3 mmol), acetamide (2.13 g, 36 mmol) and K2CO3 (2.9 g, 21 mmol) was thoroughly vortexed on a mixer and subjected to microwave irradiation at 175° C. for 1 h. The reaction mixture was cooled to room temperature and partitioned between EtOAc and water. The aqueous layer was extracted with EtOAc and the combined organic extracts were washed with water and brine and dried over anhydrous Na2SO4. The solvent was removed in vacuo to yield 4-aminoquinoline as a brown solid (260 mg, 60%). EIMS m/z: 145 ([M+1]+).
Quantity
486 mg
Type
reactant
Reaction Step One
Quantity
2.13 g
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reactant
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Name
Quantity
2.9 g
Type
reactant
Reaction Step One
Yield
60%

Synthesis routes and methods II

Procedure details

LiHMDS (3-4 eq) was added to the benzimidazole acetate (1.0 eq) in THF (at a constant temperature ranging from −78° C. to 0° C.). After 20 minutes, a solution of the 2-aminobenzonitrile (1.1 eq) in THF was then added. The resulting mixture was allowed to warm to room temperature, stirred for 1-3 hours and was then heated to approx. 40° C.-65° C.(1 hour to 12 hours). The mixture was cooled to 0° C. and quenched with NH4Cl (aq, saturated). The aqueous phase was extracted with Ch2Cl2 or EtOAc, and the organic extracts were collected, dried (Na2SO4), and filtered. Evaporation of the solvent under reduced pressure and purification of the residue by silica gel chromatography or HPLC provided the 4-amino quinoline products.
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0 (± 1) mol
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reactant
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benzimidazole acetate
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Synthesis routes and methods III

Procedure details

A suspension of 4-nitroquinoline N-oxide (10 g, 52.5 mmol) and metal iron (26.4 g, 0.47 mol) in acetic acid (500 ml) was stirred under heating at 110° C. for 3 hr. The reaction mixture was filtered and the filtrate was concentrated under reduced pressure. To the residue was added an aqueous sodium hydroxide solution to make the solution alkaline, which was followed by extraction with chloroform (50 ml×6). The organic layer was washed with water and saturated brine, dried over sodium sulfate and concentrated under reduced pressure to give 4-aminoquinoline (6.0 g, 79%, brown crystals).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
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Name
Quantity
26.4 g
Type
catalyst
Reaction Step One
Yield
79%

Synthesis routes and methods IV

Procedure details

To prepare the compound I-1, a 4-hydroxy-[1,5]-naphthyridine, a 4-hydroxyquinazoline, a 5-hydroxyquinoxaline or a 4-hydroxyquinoline derivative can be converted into the corresponding chloro derivative by heating in phosphorous oxychloride between 40° C. and 100° C. neat or in an inert solvent like 1,2-DCE, or to the corresponding trifluoromethanesulphonyloxy derivative by reaction with trifluoromethanesulphonic anhydride, in the presence of an organic base between −40° C. and 80° C. in an aprotic solvent like DCM or THF (K. Ritter, Synthesis (1993), 735). The corresponding 4-amino-[1,5]-naphthyridine, 4-aminoquinazoline, 5-aminoquinoxaline or 4-aminoquinoline derivatives can then be obtained by reaction of the corresponding trifluoromethanesulphonyloxy derivatives with ammonia in a solvent like DCM or THF, or with n-propylamine hydrochloride in pyridine between −20° C. and 100° C. (R. Radinov, Synthesis (1986), 886). The corresponding 4-aminoquinazoline can also be obtained from its 4-chloro analogue by reaction with ammonia under the same conditions.
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Name
trifluoromethanesulphonyloxy
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0 (± 1) mol
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[Compound]
Name
chloro
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Reaction Step Nine

Synthesis routes and methods V

Procedure details

To a solution of 4-hydroxyquinoline (537 mg, 3.70 mmol) in dioxane (20 mL) was added NaH (Aldrich, dry, 300 mg, 12.2 mmol) and Cs2CO3 (4.00 g, 12.2 mmol). The resulting mixture was stirred at room temperature for about 30 minutes, then 2-bromo-2-methyl-propanamide (2.03 g, 12.2 mmol) was added and the resulting mixture was stirred at reflux for 16 h. After the reflux period, NMP (20 mL), DMPU (2 mL), and NaH (Aldrich, dry, 100 mg, 4.07 mmol) were added. The resulting mixture was stirred at 150° C. for 72 h. The reaction was cooled to room temp., and partitioned between water (50 mL) and EtOAc (100 mL). The aqueous layer was extracted with EtOAc (100 mL) and the combined organics washed with water (2×50 mL), dried (Na2SO4), and concentrated to about 3 g of material. The brown oil was distilled by Kugelrohr to remove residual NMP and DMPU, then chromatographed on silica (200 mL, 4 cm diam. column), eluting with 9:1 CHCl3 /MeOH then 7:3 CHCl3 /MeOH to obtain 4-aminoquinoline as an off-white solid (140 mg, 0.97 mmol, 26.2% yield).: mp 146-148° C. (lit. 154-155° C., Suzuki, Y., J. Pharm. Soc. Jpn., 1961, 81, 1146); 1H NMR (300 MHz, CDCl3) δ8.30 (d, 1 H, J=6.20 Hz), 8.22 (d, 1 H, J=8.39 Hz), 7.78 (d, 1 H, J=8.89 Hz), 7.68-7.62 (m, 1 H), 7.49-7.38 (m, 3 H), 6.59 (d, 1 H, J=5.99 Hz); MS (EI) 144.
Quantity
537 mg
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reactant
Reaction Step One
Name
Quantity
300 mg
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reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
100 mg
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
26.2%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10,500
Citations
PM O'Neill, SA Ward, NG Berry… - Current topics in …, 2006 - ingentaconnect.com
… is the aim of this review to focus on more recent developments in the field of 4-aminoquinoline SAR and we will begin our review with studies directed towards a better understanding of …
Number of citations: 134 www.ingentaconnect.com
AH Mackenzie - The American journal of medicine, 1983 - Elsevier
… The 4-aminoquinoline compounds are bound to numerous tissue constituents such as … In summary, it appears likely that the rheumatologic effectiveness of the 4-aminoquinoline drugs …
Number of citations: 174 www.sciencedirect.com
S Manohar, UC Rajesh, SI Khan… - ACS Medicinal …, 2012 - ACS Publications
… In summary, a series of 4-aminoquinoline-pyrimidine hybrids were prepared in an attempt to search for more potent molecule that can be effective against both drug-sensitive and drug-…
Number of citations: 150 pubs.acs.org
I Chiyanzu, C Clarkson, PJ Smith, J Lehman… - Bioorganic & medicinal …, 2005 - Elsevier
… This paper describes the design and synthesis of 4-aminoquinoline-based isatin derivatives … with respect to the role of the 4-aminoquinoline moiety in the biological activity. In order to …
Number of citations: 211 www.sciencedirect.com
VR Solomon, W Haq, K Srivastava… - Journal of medicinal …, 2007 - ACS Publications
… The compelling antimalarial activity exhibited by the novel 4-aminoquinoline derivatives described in the present study underscores their potential for further development as …
Number of citations: 208 pubs.acs.org
AR Surrey, HF Hammer - Journal of the American Chemical …, 1946 - ACS Publications
Human gamma globulin is split by papain or bromelin into particles of one-quarter size. 2. The splitting is accompanied by only a small increase in non-protein nitrogen. 3. In the …
Number of citations: 144 pubs.acs.org
A Kumar, K Srivastava, SR Kumar, SK Puri… - Bioorganic & medicinal …, 2008 - Elsevier
… chain of the 4-aminoquinoline was crucial for … to 4-aminoquinoline component. Herein, we report the synthesis and evaluation of the antimalarial activity of new hybrid 4-aminoquinoline …
Number of citations: 119 www.sciencedirect.com
K Singh, H Kaur, K Chibale, J Balzarini - European journal of medicinal …, 2013 - Elsevier
… We have previously established that the 4-aminoquinoline–pyrimidine hybrids 6a–c … further refine the activity of these persuasive 4-aminoquinoline–pyrimidine by incorporating electron …
Number of citations: 67 www.sciencedirect.com
S Pandey, P Agarwal, K Srivastava… - European journal of …, 2013 - Elsevier
A series of novel tetrazole derivatives of 4-aminoquinoline were synthesized and screened for their antimalarial activities against both chloroquine-senstive (3D7) and chloroquine-…
Number of citations: 85 www.sciencedirect.com
I Opsenica, D Opsenica, CA Lanteri… - Journal of medicinal …, 2008 - ACS Publications
The synthesis of the chimeric molecules consisting of two pharmacophores, tetraoxane and 7-chloro-4-aminoquinoline, is reported. The tetraoxanes 2, 4, and 8 show relatively potent in …
Number of citations: 83 pubs.acs.org

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